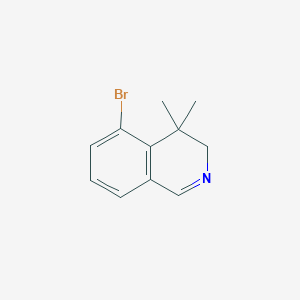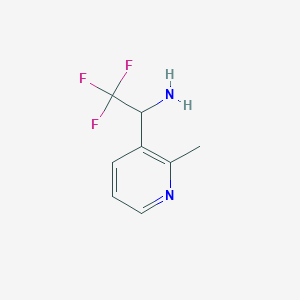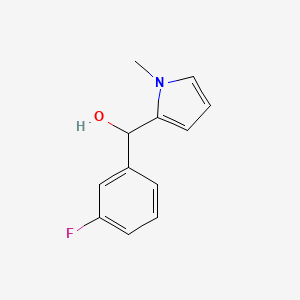
2-Hydroxyquinoline-7-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyquinoline-7-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a hydroxy group at the second position and an acetic acid moiety at the seventh position of the quinoline ring. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-7-acetic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid. These methods provide a framework for further functionalization to introduce the hydroxy and acetic acid groups.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits.
化学反应分析
Types of Reactions: 2-Hydroxyquinoline-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline-2,7-dicarboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-2,7-dicarboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-Hydroxyquinoline-7-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
作用机制
The mechanism of action of 2-Hydroxyquinoline-7-acetic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the acetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its targets.
相似化合物的比较
2-Hydroxyquinoline: Lacks the acetic acid moiety but shares the hydroxy group at the second position.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group at the second position instead of the seventh.
4-Hydroxyquinoline: Has a hydroxy group at the fourth position, differing in its substitution pattern.
Uniqueness: 2-Hydroxyquinoline-7-acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the hydroxy group and the acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
2-(2-oxo-1H-quinolin-7-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-4-3-8-2-1-7(6-11(14)15)5-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI 键 |
MKXWROTWMKFKKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)

![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)

![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
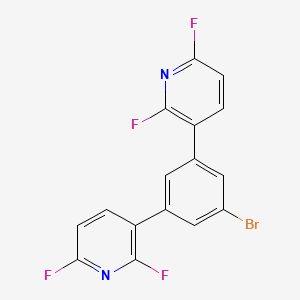
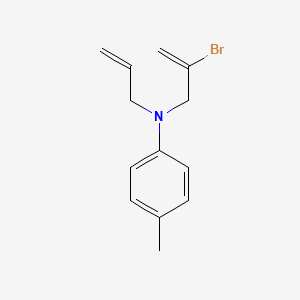
![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
